2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride is a complex organic compound with the molecular formula C18H23ClN6O and a molecular weight of approximately 374.9 g/mol. This compound features a unique structural arrangement that includes a pyrimidine ring, a pyrazole moiety, and an aminobutyl group. The presence of these functional groups contributes to its potential biological activity and therapeutic applications, particularly in the field of medicinal chemistry.
CRT0066101(hydrochloride) acts as a potent inhibitor of PKD enzymes by competitively binding to the ATP-binding pocket []. This binding disrupts the ability of PKDs to bind ATP, a crucial step for their enzymatic activity. Consequently, CRT0066101 disrupts PKD-mediated signaling pathways, potentially leading to altered cell behavior. Studies suggest that this inhibition might have anti-cancer effects by affecting cell proliferation and survival [].
CRT0066101(hydrochloride) is intended for research use only and should not be used in humans or animals [, , ]. Information on specific hazards associated with the compound is limited. However, as with most research chemicals, it is advisable to handle CRT0066101(hydrochloride) with appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
CRT0066101(hydrochloride) is a small molecule inhibitor that targets two key enzymes involved in cellular signaling: Protein Kinase D (PKD) and PIM2 kinase.
Due to its potent PKD and PIM2 inhibitory properties, CRT0066101(hydrochloride) holds promise for various research applications, including:
Industrial production may utilize automated reactors and continuous flow processes to enhance yield and purity.
Research indicates that 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride exhibits significant biological activities. Notably, it acts as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. For example, it has demonstrated the ability to inhibit p21-activated kinases (PAKs), which affects cell motility and proliferation in cancer cells. Additionally, its structural components suggest potential interactions with receptors involved in inflammatory responses.
2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride has potential applications in various fields:
Interaction studies have revealed that this compound can modulate signaling pathways associated with cell growth and survival. For instance, it has been shown to inhibit PAK phosphorylation in certain cancer cell lines, suggesting that it could alter cellular behavior by disrupting normal signaling cascades. Further studies are warranted to elucidate its mechanisms of action and identify additional biological targets.
Several compounds share structural similarities with 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| OSU-03012 | Pyrazole derivative | PAK inhibitor |
| Pyridopyrimidine derivatives | Multiple nitrogen heterocycles | Kinase inhibitors |
| 5-(3-chloro-4-methoxyphenyl)-3-methylpyrazole | Pyrazole with methoxy substitution | Anti-inflammatory effects |
These compounds illustrate the diversity within the pyrazole and pyrimidine classes while highlighting the unique aspects of 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride, particularly its specific amino substituents that may influence its biological activity and therapeutic potential.